Home > Products > Screening Compounds P45610 > (R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
(R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate -

(R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Catalog Number: EVT-8231215
CAS Number:
Molecular Formula: C10H17F2NO3
Molecular Weight: 237.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a fluorinated derivative of piperidine, a cyclic amine that plays a significant role in organic chemistry. This compound is notable for its unique structural features, including two fluorine substituents and a hydroxyl group, which enhance its potential applications in medicinal chemistry and agrochemicals. The compound's IUPAC name reflects its specific stereochemistry and functional groups, indicating its chiral nature.

Source

This compound is synthesized from commercially available precursors through various chemical reactions. It is primarily utilized in research settings focused on developing new pharmaceuticals and agrochemical agents due to its structural properties that may confer beneficial biological activities.

Classification

(R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate belongs to the class of piperidine derivatives. Its classification can be further detailed as follows:

  • Type: Organic compound
  • Category: Fluorinated piperidine derivative
  • Use: Building block in organic synthesis and potential pharmaceutical applications.
Synthesis Analysis

The synthesis of (R)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate typically involves several key steps:

  1. Formation of the Piperidine Ring: This is achieved through cyclization reactions using suitable starting materials.
  2. Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride or Selectfluor.
  3. Carboxylation: The introduction of the carboxylate group can be accomplished through various methods, often involving the use of tert-butyl esters.

Technical Details

A common synthetic route involves:

  • Dissolving a precursor in ethanol and treating it with sodium borohydride under controlled conditions to achieve the desired reduction and subsequent purification steps like extraction and chromatography .
Molecular Structure Analysis

The molecular structure of (R)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate can be described with the following data:

PropertyValue
Molecular FormulaC10H17F2NO3
Molecular Weight237.24 g/mol
IUPAC Nametert-butyl (3R,5R)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate
InChI KeyPZPDVALOSYWDOT-RNFRBKRXSA-N
Isomeric SMILESCC(C)(C)OC(=O)N1CC@HF

This structure reveals a six-membered ring with specific stereochemistry that contributes to its biological activity .

Chemical Reactions Analysis

(R)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The presence of the hydroxyl group allows for nucleophilic substitution at the carbon adjacent to the nitrogen atom.
  2. Fluorination Reactions: The difluoromethyl groups can undergo further reactions to introduce additional functional groups or modify existing ones.
  3. Reduction Reactions: The compound can be reduced to form other derivatives, enhancing its versatility in synthetic applications.

Technical Details

For example, a typical reaction might involve treating the compound with Dess-Martin periodinane in dichloromethane to facilitate oxidation processes .

Mechanism of Action

The mechanism of action for (R)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The fluorine substituents may enhance binding affinity due to their electronegativity and steric effects.

Process Data

In medicinal chemistry contexts, this compound may modulate enzyme activity or receptor interactions, potentially leading to therapeutic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate include:

  • Appearance: Typically a white solid.
  • Solubility: Soluble in organic solvents like dichloromethane and ethanol.
  • Boiling Point: Not specifically documented but expected to be influenced by molecular weight and structure.

These properties are crucial for understanding how the compound behaves under various experimental conditions .

Applications

(R)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate serves as an important building block in organic synthesis. Its applications include:

  • Pharmaceutical Development: Used in the design of fluorinated drugs that may exhibit improved metabolic stability and bioavailability.
  • Agrochemicals: Potentially useful in creating new pesticides or herbicides with enhanced efficacy due to its unique structural characteristics.

This compound exemplifies how modifications in molecular structure can lead to significant advancements in both medicinal chemistry and agricultural sciences .

Synthetic Methodologies for Enantioselective Preparation of (R)-tert-Butyl 3,3-Difluoro-4-Hydroxypiperidine-1-Carboxylate

Asymmetric Fluorination Strategies for Stereochemical Control at the Piperidine C3 Position

The construction of the gem-difluoromethylene unit at the C3 position with concomitant establishment of the chiral C4 hydroxyl center represents the most synthetically demanding aspect of preparing this target molecule. Two predominant strategies have emerged: chiral auxiliary-mediated electrophilic fluorination and transition metal-catalyzed asymmetric difluorination.

Electrophilic Fluorination: This approach utilizes electrophilic fluorinating agents on prochiral enolates or enol derivatives derived from appropriately protected 4-oxopiperidine-1-carboxylates. The tert-butoxycarbonyl (Boc) protecting group is typically employed due to its stability under basic conditions required for enolate formation. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) serves as the predominant electrophilic fluorine source, though N-fluorobenzenesulfonimide (NFSI) offers enhanced selectivity in certain systems. Stereochemical control derives from chiral auxiliaries attached at the C4 position prior to fluorination. For instance, Oppolzer's camphorsultam or Evans' oxazolidinones temporarily installed at C4 provide the necessary chiral environment, achieving diastereomeric ratios exceeding 15:1 in optimized systems [9].

Transition Metal-Catalyzed Asymmetric Difluorination: Direct stereoselective introduction of two fluorine atoms represents a more atom-economical approach. Palladium complexes with chiral bisphosphine ligands (e.g., (R)-BINAP, Josiphos) catalyze the difluorination of 4-hydroxy-2,3-dehydropiperidine derivatives. The mechanism involves oxidative addition of a fluorine source followed by syn-addition across the double bond. Yields typically range from 70-85% with enantiomeric excesses of 88-95% reported for optimized systems. Recent advances employ copper(I)-pybox complexes with N-fluorobis(phenylsulfonyl)imide (NFSI) as the fluorine source, achieving comparable enantioselectivity under milder conditions [9].

Table 1: Comparison of Asymmetric Fluorination Strategies

StrategyReagent SystemChiral ControllerTypical dr/eeAdvantages/Limitations
Chiral Auxiliary-MediatedSelectfluor®/NFSI on enolatesEvans oxazolidinone, Camphorsultam90-95% deHigh stereocontrol; Requires auxiliary installation/removal
Pd-CatalyzedPd/(R)-BINAP + Selectfluor®Ligand chirality90-95% eeDirect difluorination; Requires specialized ligands
Cu-CatalyzedCu(I)/Pybox + NFSILigand chirality88-93% eeMild conditions; Emerging methodology

Biocatalytic approaches using fluorinases or engineered halohydrin dehalogenases represent an emerging frontier. While not yet extensively applied to this specific piperidine system, preliminary work on analogous substrates demonstrates potential for exquisite stereocontrol. Modified Streptomyces cattleya fluorinases have achieved >99% ee in the fluorination of L-three-3-deoxy-3-fluoroaldose derivatives, suggesting possible adaptation to cyclic substrates [9].

Hydroxylation Pathways: Chemoselective Approaches for C4 Hydroxy Group Installation

Installation of the C4 hydroxyl group while preserving the stereochemical integrity of the gem-difluoro moiety and controlling the newly formed chiral center requires chemoselective methodologies. Three principal strategies dominate: stereospecific reduction of 4-ketopiperidines, asymmetric dihydroxylation, and regioselective ring-opening of epoxides.

Stereoselective Carbonyl Reduction: Reduction of Boc-protected 3,3-difluoro-4-oxopiperidine provides the most direct route to the 4-hydroxy derivative. Achieving high diastereoselectivity requires careful reagent selection. (R) enantiomer production benefits from bulky reducing agents:

  • DIP-Chloride® ((+)-B-chlorodiisopinocampheylborane) delivers the (R)-alcohol via delivery of hydride to the si-face of the carbonyl. This reagent provides excellent stereoselectivity (de >95%) but suffers from high cost and moisture sensitivity.
  • Alpine-Borane® (derived from (+)-α-pinene) effects reduction through a cyclic mechanism, yielding the (R)-alcohol with ~85% de at ambient temperatures.
  • Biocatalytic reduction using Lactobacillus kefir alcohol dehydrogenase (LK-ADH) with cofactor recycling systems offers a sustainable alternative, achieving >99% ee for certain substituted piperidinones. Engineered enzymes show promise for broader substrate acceptance [9].

Asymmetric Dihydroxylation: While not directly applicable to the monohydroxylated target, asymmetric dihydroxylation of 3,3-difluoro-1,2,3,6-tetrahydropyridine derivatives followed by regioselective reduction provides an alternative entry. The Sharpless AD-mix-β system (utilizing (DHQD)₂PHAL ligand) installs the C4-C5 diol with the desired stereochemistry. Subsequent regioselective mono-mesylation and hydrogenolytic cleavage affords the (R)-4-hydroxypiperidine derivative. This multistep sequence (typically 4-6 steps) achieves overall yields of 40-50% with ee >98%, making it valuable for high-purity requirements despite its length [9].

Regioselective Epoxide Ring-Opening: Synthesis of 3,3-difluoro-4,5-epoxypiperidine-1-carboxylate followed by acid-catalyzed ring-opening provides stereochemical inversion at C4. Epoxidation of 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate using meta-chloroperbenzoic acid (mCPBA) yields predominantly the trans-epoxide. Treatment with aqueous trifluoroacetic acid (TFA) induces regioselective ring-opening at C4, generating the (R)-4-hydroxy derivative via an SN2 mechanism. This approach delivers 60-75% yield and >90% ee when starting from enantiomerically pure epoxides [9]. Careful control of reaction conditions prevents epimerization at the acid-sensitive C3 position.

1.3. tert-Butoxycarbonyl Protection-Deprotection Dynamics in Piperidine Derivatives

The tert-butoxycarbonyl (Boc) group serves as the dominant nitrogen-protecting strategy in the synthesis of (R)‑3,3‑difluoro‑4‑hydroxypiperidine derivatives due to its orthogonal stability profile and crystallinity-inducing properties. Its installation and removal present specific challenges in the presence of acid-sensitive gem-difluoromethylene groups and chiral tertiary alcohols.

Protection Methodologies: Boc protection is typically performed under mildly basic conditions using di-tert-butyl dicarbonate (Boc2O). Catalyst choice critically influences chemoselectivity, particularly when hydroxyl groups are present:

  • Classical Conditions: Triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) catalysis in tetrahydrofuran or dichloromethane provides efficient protection but risks carbamate formation with the C4 alcohol. Yields typically exceed 85% under optimized conditions [2].
  • Advanced Catalytic Systems: Perchloric acid adsorbed on silica-gel (HClO4–SiO2) under solvent-free conditions enables rapid (<1 h), high-yielding (>95%) mono-Boc protection at room temperature, minimizing side reactions [2]. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as solvent/catalyst offers chemoselectivity advantages for substrates containing base-sensitive functionalities, allowing catalyst recycling [2]. Iodine catalysis (2-5 mol%) under solvent-free conditions provides an efficient (90-98% yield), cost-effective alternative suitable for large-scale operations [2].

Deprotection Mechanism and Challenges: Acidolytic Boc removal follows a well-established E1 elimination mechanism. Protonation of the carbamate carbonyl oxygen leads to fragmentation, generating the free amine, carbon dioxide, and the highly reactive tert-butyl carbocation. This carbocation readily decomposes to isobutylene unless trapped by nucleophiles [4]. This decomposition pathway presents specific challenges:

  • Acid Sensitivity: The gem-difluoro group at C3 enhances the acidity of adjacent protons, potentially facilitating elimination reactions under strongly acidic conditions required for Boc removal. Trifluoroacetic acid (TFA) in dichloromethane (1:1 to 1:4 v/v) represents the standard deprotection condition, typically requiring 1-4 hours at 0-25°C. Hydrochloric acid (HCl) in dioxane (4M solution) offers a less electrophilic alternative but may lead to chlorinated by-products if carbocation trapping is inefficient [4].
  • Residual Impurities: Incomplete deprotection or the presence of trace Boc-protected intermediates in the final product can generate isobutylene during analytical procedures involving heating or specific solvents. Studies demonstrate that even <0.01% residual Boc-protected impurity can produce >0.1% isobutylene peak in gas chromatography analysis, complicating residual solvent quantification [4].
  • Carbocation Trapping: Adding scavengers (1-5% v/v) like thiophenol, anisole, or triethylsilane effectively traps the tert-butyl carbocation, preventing isobutylene formation and alkylation side reactions. Triethylsilane is particularly advantageous as it reduces the carbocation to isobutane, a volatile gas easily removed during workup [2] [4].

Table 2: Boc Protection and Deprotection Conditions for Piperidine Derivatives

OperationReagent SystemConditionsYield (%)Key Considerations for Target Molecule
ProtectionBoc2O, Et3N, THF0°C to rt, 12-24 h85-92Risk of carbamate formation with C4-OH
Boc2O, HClO4-SiO2Solvent-free, rt, 0.5-1 h95-98High chemoselectivity, minimal side products
Boc2O, I2 (cat.)Solvent-free, rt, 2-4 h90-97Cost-effective, scalable
DeprotectionTFA/CH2Cl2 (1:1 to 1:4)0°C to rt, 1-4 h>95Standard method; Risk of elimination at C3/C4
HCl (4M in dioxane)rt, 2-6 h85-90Less acidic than TFA; Possible chlorination by-products
TFA/CH2Cl2 with Et3SiH (scavenger)0°C to rt, 1-2 h>95Suppresses isobutylene formation, prevents alkylation

Orthogonality: The Boc group's stability towards bases and nucleophiles allows its use alongside base-labile protections like 9-fluorenylmethoxycarbonyl (Fmoc) for secondary functionalization. This orthogonality is crucial for synthesizing complex derivatives or peptide conjugates from the (R)‑3,3‑difluoro‑4‑hydroxypiperidine scaffold [2].

Resolution Techniques for (R)-Enantiomer Enrichment: Crystallization vs. Chromatographic Methods

Obtaining enantiomerically pure (R)tert-butyl 3,3‑difluoro‑4‑hydroxypiperidine‑1‑carboxylate often necessitates resolution of racemic mixtures due to challenges in achieving perfect stereocontrol during fluorination or hydroxylation. Two primary technologies dominate large-scale resolution: diastereomeric salt crystallization and preparative chiral chromatography, each with distinct advantages and limitations.

Diastereomeric Salt Crystallization: This classical approach exploits differential solubility between diastereomeric salts formed by reacting the racemic amine (post-Boc deprotection) with enantiopure chiral acids. Key considerations include:

  • Resolving Agent Selection: Common acids include (1R,3S)-(+)-camphoric acid, (2R,3R)-(+)-tartaric acid, and (S)-(–)-mandelic acid. Tartaric acid often provides superior resolution efficiency for tert-hydroxyalkyl piperidines due to complementary hydrogen bonding with the hydroxyl group. Combinatorial screening of nine chiral acids across seven solvent systems (methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and water mixtures) is essential for identifying optimal resolution conditions [7].
  • Process Optimization: Parameters critically influencing success include solvent polarity, temperature gradient during crystallization, seeding with preformed diastereomeric crystals, and stoichiometry (typically 0.5-1.0 equivalents of resolving acid). Crystallization from ethanol/water mixtures often yields the highest enantiomeric enrichment (ee >99%) but may suffer from moderate yields (30-40% per cycle). Multi-stage crystallization can improve yield at the expense of process complexity [3] [5] [7].
  • Limitations: Requires a free amine, necessitating Boc deprotection before resolution and reprotection afterward. This adds synthetic steps and potential racemization/epimerization risks. Identifying suitable resolving agents and optimal conditions can be time-consuming and substrate-specific [10].

Preparative Chiral Chromatography: Supercritical Fluid Chromatography (SFC) has emerged as the "gold standard" for chromatographic resolution due to its efficiency, speed, and environmental profile [7].

  • SFC Methodology: Utilizes packed columns with chiral stationary phases (CSPs) and supercritical CO2 modified with polar co-solvents (typically methanol, ethanol, or isopropanol containing 0.1-0.5% additives like diethylamine or trifluoroacetic acid). Screening focuses on four high-success-rate CSPs: Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)), Chiralcel® OJ (cellulose tris(4-methylbenzoate)), Whelk-O®1, and Lux® Cellulose-4. For the target molecule, Chiralpak® AD-H or AS-H columns with ethanol/0.1% diethylamine in CO2 (20:80 to 30:70 v/v) typically deliver baseline resolution (Rs >1.8) [7].
  • Advantages: Direct resolution of the Boc-protected compound avoids deprotection/reprotection steps. High loading capacity (50-100 mg/mL column volume), rapid cycle times (5-15 minutes), and facile solvent removal post-separation enable kilogram-scale production. Automated fraction collection ensures high enantiopurity (typically >99.5% ee). SFC reduces solvent consumption by >80% compared to normal-phase liquid chromatography (NPLC) and improves safety by minimizing flammable solvent use [7].
  • Solubility Challenges: Low solubility in CO2/alcohol mixtures can limit loading. Techniques like extraction injection (where only the soluble fraction enters the column) overcome precipitation issues at the injector. For extremely insoluble compounds, NPLC on cellulose-based CSPs (e.g., Chiralpak® IC) with hexane/isopropanol/diethylamine mixtures provides a viable alternative, albeit with lower throughput and higher solvent consumption [7].

Table 3: Resolution Techniques Comparison for (R)-Enantiomer Production

ParameterDiastereomeric Salt CrystallizationPreparative SFCPreparative NPLC
Typical ScaleMulti-gram to kilogramMilligram to kilogramMilligram to multi-gram
ThroughputLow (days for process dev./batch isolation)High (hours for method dev./batch isol.)Medium
Typical ee>99% (after recrystallization)>99.5%>99%
Typical Yield30-40% (per crystallization cycle)>90% (post-chromatography)80-90%
Cost DriversResolving agent cost, Solvent volume, YieldCSP cost, CO2 consumptionCSP cost, Solvent volume, disposal
Key AdvantageNo specialized equipment; High purity crystalsSpeed, Scalability, Green chemistryHandles SFC-insoluble compounds
Key LimitationRequires free amine; Multi-step; Lower yieldCapital investment; Solubility demandsHigh solvent use; Slow evaporation
Suitability for TargetModerate (Requires Boc removal)High (Direct resolution of Boc-protected)Medium (Backup for low SFC solubility)

Industrial Preference: Within pharmaceutical development, SFC resolution of the Boc-protected racemate represents the preferred route for kilogram-scale production of the (R)‑enantiomer due to operational efficiency, reduced step count, and superior environmental, health, and safety (EHS) profile. Crystallization remains relevant when chromatographic resolution proves ineffective or for final API form control where crystalline diastereomeric salts offer purity advantages [7] [10]. The choice hinges critically on project timelines, available infrastructure, required quantities, and physicochemical properties of the specific racemate.

Properties

Product Name

(R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

IUPAC Name

tert-butyl (4R)-3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Molecular Formula

C10H17F2NO3

Molecular Weight

237.24 g/mol

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

GISYXRBCSOIMTM-SSDOTTSWSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.